

A Technical Guide to the Natural Sources of Barbigerone

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Compound of Interest

Compound Name: *Barbigerone*

Cat. No.: *B1667746*

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This technical guide provides an in-depth overview of the natural sources of **Barbigerone**, a pyranoisoflavone with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. This document details the known plant sources, quantitative yields, and experimental protocols for isolation and analysis. Furthermore, it elucidates the key signaling pathways through which **Barbigerone** exerts its biological effects.

Natural Sources of Barbigerone

Barbigerone has been identified and isolated from species within the Leguminosae family, primarily from the genera *Millettia* and *Tephrosia*. While flavonoids are common in the genus *Erythrina*, the presence of **Barbigerone** in this genus has not been definitively established in the reviewed literature.

Table 1: Quantitative Analysis of Barbigerone in Natural Sources

Plant Source	Plant Part	Extraction Solvent	Reported Yield of Barbigerone	Reference
Millettia pachycarpa Benth.	Seeds	Ethyl Acetate	From a 400 mg ethyl acetate extract, a 155.8 mg target fraction was obtained. From this fraction, 22.1 mg of Barbigerone with 87.7% purity was isolated.[1]	Ye et al., 2010[1]
Tephrosia barbigeria	Seeds	Not specified in detail in the reviewed literature.	Quantitative data not available in the reviewed literature.	Villain, 1983; Touqeer et al., 2013[2]

Experimental Protocols

Isolation of Barbigerone from Millettia pachycarpa Benth. Seeds[1]

This protocol describes a two-step high-speed counter-current chromatography (HSCCC) method followed by preparative high-performance liquid chromatography (HPLC) for the enrichment and isolation of **Barbigerone**.

1. Initial Extraction:

- The dried and powdered seeds of Millettia pachycarpa are extracted with ethyl acetate.

2. First Step HSCCC Enrichment:

- Instrument: High-Speed Counter-Current Chromatography system.

- Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v) is used.
- Elution Mode: Normal phase, head to tail elution.
- Procedure: 400 mg of the ethyl acetate extract is subjected to HSCCC. This step yields a target fraction (Fra6) of 155.8 mg, with an increased **Barbigerone** concentration from 5.1% to 13%.^[1]

3. Second Step HSCCC Isolation:

- Instrument: High-Speed Counter-Current Chromatography system.
- Solvent System: A ternary solvent system of n-hexane-methanol-water (2:2:1, v/v) is utilized.
- Elution Mode: Normal phase elution.
- Procedure: The enriched fraction (Fra6) is further purified by HSCCC. After a separation time of 65 minutes, 22.1 mg of **Barbigerone** with a purity of 87.7% is obtained.^[1]

4. Final Purification by Preparative HPLC:

- Instrument: Preparative High-Performance Liquid Chromatography system.
- Purpose: To achieve final purification of **Barbigerone** and a co-isolated rotenoid derivative.

5. Structure Confirmation:

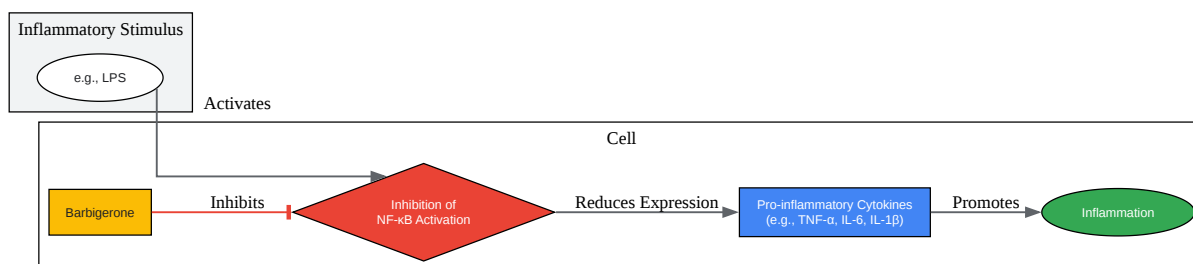
- The structure of the isolated **Barbigerone** is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Signaling Pathways of Barbigerone

Barbigerone's pharmacological effects are attributed to its modulation of key cellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Barbigerone has been shown to exert anti-inflammatory effects by modulating the NF- κ B signaling pathway. In response to inflammatory stimuli, **Barbigerone** can inhibit the activation of NF- κ B, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

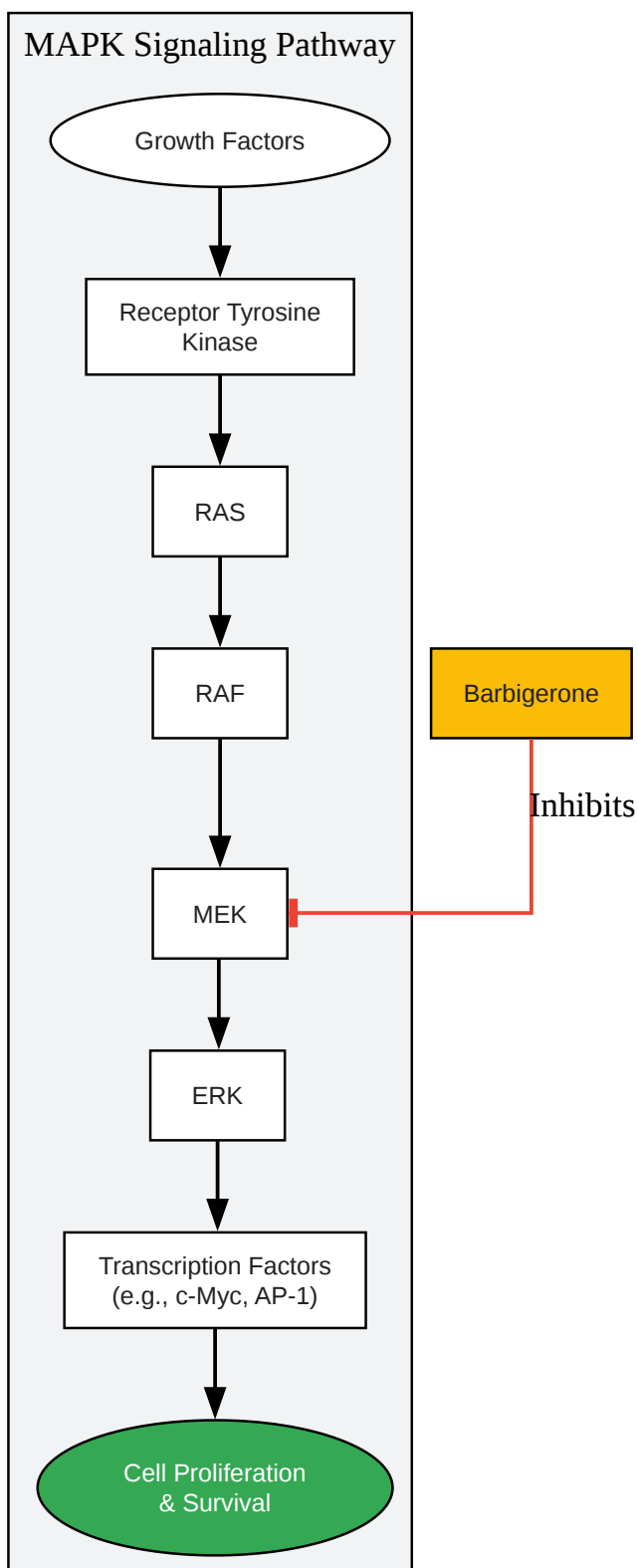


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Caption: **Barbigerone's** anti-inflammatory action via NF- κ B inhibition.

Anti-cancer Signaling Pathway

Recent studies have highlighted **Barbigerone's** potential as an anti-cancer agent through its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^[3] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.



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